molecular formula C10H16N4O B2649106 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde CAS No. 1340405-11-9

1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde

Cat. No. B2649106
CAS RN: 1340405-11-9
M. Wt: 208.265
InChI Key: WPZUHKMTJGCHQJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of other chemical compounds and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde is not fully understood. However, studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have excellent electron transport properties, making it an ideal candidate for use in OLEDs.
Biochemical and Physiological Effects:
Studies have shown that 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde has a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have antioxidant and anti-inflammatory properties. This compound has also been shown to have excellent electron transport properties, making it an ideal candidate for use in OLEDs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde in lab experiments is its high yield and purity. This compound has been optimized for high yield and purity, making it a reliable method for the production of this compound. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, making it important to use caution when handling this compound.

Future Directions

There are a number of future directions for research on 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde. One potential direction is the further study of its anti-cancer properties. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a promising candidate for further research. Another potential direction is the further study of its electron transport properties for use in OLEDs. This compound has been shown to have excellent electron transport properties, making it an ideal candidate for use in OLEDs. Additionally, further research could be done to explore the potential applications of this compound in other fields, such as materials science and pharmaceuticals.

Synthesis Methods

The synthesis of 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde involves the reaction of 1,3-dimethyl-5-piperazin-1-ylpyrazole with 4-formylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde. This synthesis method has been optimized for high yield and purity, making it a reliable method for the production of this compound.

Scientific Research Applications

1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a promising candidate for further research.
In the field of materials science, 1,3-Dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde has been studied for its potential use in the production of organic light-emitting diodes (OLEDs). This compound has been shown to have excellent electron transport properties, making it an ideal candidate for use in OLEDs.

properties

IUPAC Name

1,3-dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-8-9(7-15)10(13(2)12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZUHKMTJGCHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)N2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde

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